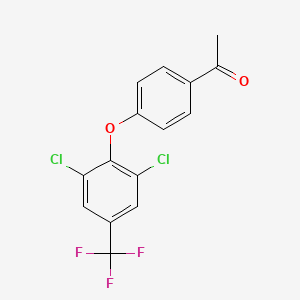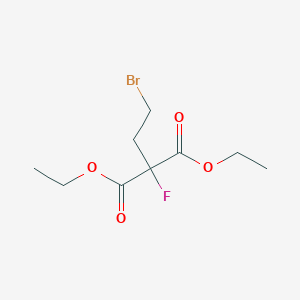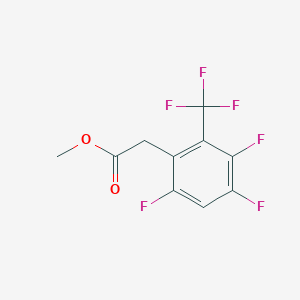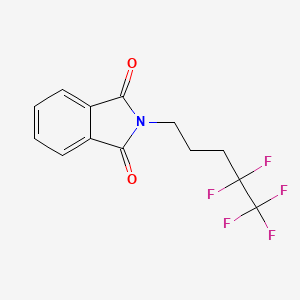
4'-(2,6-Dichloro-4-trifluoromethyl)phenoxyacetophenone, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,6-Dichloro-4-trifluoromethyl)phenoxyacetophenone, 95%, is a synthetic compound used in a variety of scientific applications. It is a white crystalline solid with a molecular weight of 315.1 g/mol, and is soluble in organic solvents such as dichloromethane and ethanol. Its structure consists of an aromatic ring with a 2,6-dichloro-4-trifluoromethyl substituent and a phenoxyacetophenone group. This compound has a variety of uses in scientific research and has been studied extensively.
Scientific Research Applications
4-(2,6-Dichloro-4-trifluoromethyl)phenoxyacetophenone, 95%, has a variety of scientific applications. It has been used as a reagent for the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antiviral agents. It has also been used in the synthesis of inhibitors of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. In addition, this compound has been used in the synthesis of inhibitors of the enzyme lipoxygenase, which is involved in the production of leukotrienes.
Mechanism of Action
The mechanism of action of 4-(2,6-Dichloro-4-trifluoromethyl)phenoxyacetophenone, 95%, is not well understood. However, it is believed to act as a competitive inhibitor of the enzymes cyclooxygenase-2 and lipoxygenase, which are involved in the production of prostaglandins and leukotrienes, respectively. This inhibition leads to a decrease in the production of these compounds, which can have beneficial effects in the treatment of inflammation and other diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,6-Dichloro-4-trifluoromethyl)phenoxyacetophenone, 95%, are not well understood. However, it has been shown to have anti-inflammatory and antiviral properties. In addition, it has been shown to inhibit the production of prostaglandins and leukotrienes, which can have beneficial effects in the treatment of inflammation and other diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(2,6-Dichloro-4-trifluoromethyl)phenoxyacetophenone, 95%, in lab experiments include its low cost, ease of synthesis, and its ability to inhibit the production of prostaglandins and leukotrienes. However, there are some limitations as well. For example, this compound is not very stable and can decompose over time. In addition, it is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
The future directions for research on 4-(2,6-Dichloro-4-trifluoromethyl)phenoxyacetophenone, 95%, are numerous. Further studies should be conducted to better understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, research should be conducted to optimize the synthesis process and improve the stability of the compound. Finally, more studies should be conducted to explore the potential of this compound as an inhibitor of other enzymes and its potential applications in other fields of scientific research.
Synthesis Methods
4-(2,6-Dichloro-4-trifluoromethyl)phenoxyacetophenone, 95%, can be synthesized through a two-step reaction process. The first step involves the reaction of 4-fluorophenol with 2,6-dichloro-4-trifluoromethylbenzoyl chloride in the presence of a base, such as sodium hydroxide, to form the desired product. The second step involves the reaction of the product with phenylmagnesium bromide in the presence of a base, such as potassium carbonate, to form the desired compound.
properties
IUPAC Name |
1-[4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2F3O2/c1-8(21)9-2-4-11(5-3-9)22-14-12(16)6-10(7-13(14)17)15(18,19)20/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPFBHIFEOTLGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(2,6-Dichloro-4-trifluoromethyl)phenoxyacetophenone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














